Methyl sinapate

Description

Methyl sinapate has been reported in Elaeagnus lanceolata, Goniothalamus laoticus, and other organisms with data available.

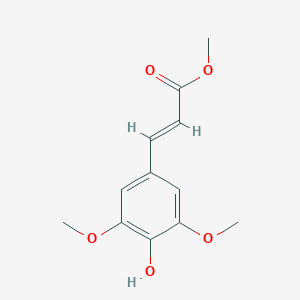

from mustard seed; structure

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-15-9-6-8(4-5-11(13)17-3)7-10(16-2)12(9)14/h4-7,14H,1-3H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHLPYWLKSLVYOI-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C=CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)/C=C/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20733-94-2 | |

| Record name | Antithiamine factor | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020733942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Methyl Sinapate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl sinapate, a naturally occurring phenylpropanoid derived from sinapic acid, is a compound of significant interest in the fields of chemistry, biology, and pharmacology. As a potent antioxidant, UV-screening agent, and modulator of specific cellular signaling pathways, it presents a valuable scaffold for drug discovery and development. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and biological evaluation, and a visualization of its known signaling interactions. All quantitative data is presented in structured tables for ease of reference, and key experimental and logical workflows are illustrated using diagrams to facilitate understanding.

Chemical and Physical Properties

This compound is a methyl ester of sinapic acid, characterized by a substituted aromatic ring. Its core structure makes it amenable to various chemical modifications, a feature that is actively being explored in the development of novel therapeutic agents.

General and Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₄O₅ | [1][2] |

| Molecular Weight | 238.24 g/mol | [1][3] |

| CAS Number | 20733-94-2 | [1][3] |

| Appearance | Solid, Pale purple to purple powder | [3][4] |

| Melting Point | 120–122 °C (for a related sinapate ester) | [5] |

| Boiling Point | Not available | |

| Solubility | Soluble in DMSO (100 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [3][6][7] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [3][8] |

Spectral Data

The spectral characteristics of this compound are crucial for its identification and quantification.

| Spectral Data | Key Features | Reference(s) |

| ¹H NMR | Spectra available for sinapic acid and related methyl esters. | [9][10] |

| ¹³C NMR | Spectra available for this compound and related compounds. | [11][12] |

| Infrared (IR) | Characteristic peaks for O-H, C-H, C=O, and C-O stretching vibrations are expected. | [13] |

| UV-Vis | λmax in ethanol (B145695): ~330-340 nm. Exhibits strong UV-B absorption. | [5][14][15] |

| Mass Spectrometry | Molecular ion peak confirms the molecular weight. | [11] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, isolation, and biological evaluation of this compound.

Synthesis via Knoevenagel-Doebner Condensation

The Knoevenagel-Doebner condensation is a reliable method for the synthesis of sinapic acid, the precursor to this compound, from syringaldehyde (B56468). Subsequent esterification yields the final product.

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve syringaldehyde (1 equivalent) and malonic acid (2.5-3 equivalents) in a suitable solvent such as pyridine (B92270) or a mixture of toluene (B28343) and piperidine (B6355638).[16][17][18]

-

Catalyst Addition: Add a catalytic amount of piperidine or β-alanine.[16][19]

-

Reaction Conditions: Heat the mixture to a temperature between 80-120°C. The reaction can be performed using conventional heating or under microwave irradiation to reduce reaction times.[17][18]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: After completion, cool the reaction mixture and acidify with hydrochloric acid to precipitate the crude sinapic acid.

-

Purification of Sinapic Acid: Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure sinapic acid.

-

Esterification: To synthesize this compound, dissolve the purified sinapic acid in methanol (B129727) and add a catalytic amount of a strong acid (e.g., sulfuric acid). Reflux the mixture until the reaction is complete (monitored by TLC).

-

Final Purification: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound. Further purification can be achieved by column chromatography.

Isolation from Brassica Species

This compound and its parent compound, sinapic acid, are abundant in members of the Brassica family, such as rapeseed and mustard.[20][21]

Protocol:

-

Sample Preparation: Procure and dry seeds of a Brassica species (e.g., Brassica juncea).[22] Grind the seeds into a fine powder.

-

Defatting: Extract the lipids from the powdered seeds by Soxhlet extraction with a non-polar solvent like petroleum ether.[22]

-

Extraction of Phenolic Compounds: The defatted meal is then subjected to solid-liquid extraction with an aqueous ethanol or methanol solution (e.g., 70-80% ethanol).[20][21] The extraction can be enhanced by ultrasonication or microwave assistance.

-

Concentration: Evaporate the solvent from the extract under reduced pressure to obtain a concentrated crude extract.

-

Purification: The crude extract can be purified using several methods:

-

Liquid-Liquid Extraction: Partition the extract between an aqueous phase and an immiscible organic solvent (e.g., ethyl acetate) to separate compounds based on their polarity.

-

Column Chromatography: Employ column chromatography on silica (B1680970) gel or other stationary phases, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to isolate this compound.[20]

-

-

Identification: Confirm the identity and purity of the isolated this compound using HPLC, mass spectrometry, and NMR spectroscopy.[22]

Biological Activity Assays

The antioxidant capacity of this compound can be quantified using standard radical scavenging assays.[23][24]

DPPH Assay Protocol:

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Prepare a series of dilutions of this compound in methanol.

-

In a 96-well plate, mix the this compound solutions with the DPPH solution.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity. A standard antioxidant like ascorbic acid or Trolox should be used as a positive control.

ABTS Assay Protocol:

-

Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

-

Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to a specific absorbance at a certain wavelength (e.g., 734 nm).

-

Add different concentrations of this compound to the ABTS•+ solution.

-

After a set incubation time, measure the decrease in absorbance.

-

Calculate the percentage of inhibition of the ABTS•+ radical.

The anti-inflammatory potential of this compound can be assessed by measuring its effect on the production of pro-inflammatory mediators in cell-based assays.[10][25][26]

Protocol using RAW 264.7 Macrophages:

-

Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media.

-

Cell Treatment: Seed the cells in 96-well plates and allow them to adhere. Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1 hour).

-

Inflammatory Stimulus: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell culture media.

-

Incubation: Incubate the cells for a period sufficient to induce the production of inflammatory mediators (e.g., 24 hours).

-

Measurement of Inflammatory Markers:

-

Nitric Oxide (NO): Measure the accumulation of nitrite (B80452) in the cell culture supernatant using the Griess reagent.

-

Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Quantify the levels of these cytokines in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

-

Data Analysis: Determine the dose-dependent inhibitory effect of this compound on the production of these inflammatory markers.

Signaling Pathways

This compound and its derivatives have been shown to interact with specific cellular signaling pathways, highlighting their potential for targeted therapeutic interventions.

TRPA1 Agonism

Methyl syringate, a compound structurally similar to this compound, is a known agonist of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel.[3][27][28] Activation of TRPA1 in sensory neurons is involved in various physiological responses.

Inhibition of c-Met Signaling in Cancer

A derivative of sinapate, homovanillyl sinapate (HVS), has been identified as an inhibitor of the c-Met signaling pathway, which is often dysregulated in cancer.[29][30][31] This pathway is crucial for tumor growth, invasion, and metastasis.

Applications in Drug Development

The diverse biological activities of this compound make it a promising candidate for further investigation in drug development.

-

Dermatology and Cosmetics: Its strong UV-B absorbing properties make it a natural and potentially safer alternative to synthetic sunscreen agents.[8][11]

-

Oncology: The inhibitory effects of sinapate derivatives on critical cancer signaling pathways, such as c-Met, suggest their potential as anti-cancer agents.[29][30] Further research into structure-activity relationships could lead to the development of more potent and selective inhibitors.

-

Inflammatory Diseases: The demonstrated anti-inflammatory properties, through the inhibition of pro-inflammatory mediators, indicate its potential for the treatment of various inflammatory conditions.[10][26]

-

Chemical Biology: The structure of this compound can be readily modified to create chemical probes for studying biological processes or to develop new analogues with enhanced therapeutic properties.[13]

Conclusion

This compound is a multifaceted natural product with a well-defined chemical profile and a range of compelling biological activities. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals in the pharmaceutical and life sciences industries. Further exploration of its mechanisms of action and the development of optimized synthetic derivatives hold significant promise for the creation of novel therapeutic agents.

References

- 1. Methyl salicylate(119-36-8) 13C NMR [m.chemicalbook.com]

- 2. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. The TRPA1 agonist, methyl syringate suppresses food intake and gastric emptying - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methyl cinnamate(103-26-4) 13C NMR spectrum [chemicalbook.com]

- 5. Sinapic Acid Esters: Octinoxate Substitutes Combining Suitable UV Protection and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methyl cinnamate(103-26-4) 1H NMR spectrum [chemicalbook.com]

- 7. bmse010221 this compound at BMRB [bmrb.io]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0032616) [hmdb.ca]

- 10. Anti-inflammatory activity of methyl salicylate glycosides isolated from Gaultheria yunnanensis (Franch.) Rehder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antithiamine factor | C12H14O5 | CID 5321318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Conversion of Syringaldehyde to Sinapinic Acid through Knoevenagel-Doebner Condensation [scirp.org]

- 17. Frontiers | Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis [frontiersin.org]

- 18. Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Selective Extraction of Sinapic Acid Derivatives from Mustard Seed Meal by Acting on pH: Toward a High Antioxidant Activity Rich Extract [mdpi.com]

- 22. jchr.org [jchr.org]

- 23. A Kinetic Approach in the Evaluation of Radical-Scavenging Efficiency of Sinapic Acid and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder - PMC [pmc.ncbi.nlm.nih.gov]

- 26. esmed.org [esmed.org]

- 27. researchgate.net [researchgate.net]

- 28. Methyl syringate, a TRPA1 agonist represses hypoxia-induced cyclooxygenase-2 in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. The oleocanthal-based homovanillyl sinapate as a novel c-Met inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 30. oncotarget.com [oncotarget.com]

- 31. researchgate.net [researchgate.net]

Biological Activities of Methyl Sinapate: A Technical Guide for Researchers

Abstract

Methyl sinapate, a naturally occurring phenylpropanoid derived from sinapic acid, has garnered significant attention within the scientific community for its diverse and potent biological activities. As a derivative of a prominent hydroxycinnamic acid found in various plant species, this compound exhibits a range of pharmacological effects, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. This technical guide provides an in-depth overview of the current state of research on this compound, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this promising natural compound.

Introduction

This compound (methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylate) is the methyl ester of sinapic acid, a major secondary metabolite in plants of the Brassicaceae family.[1] Found in sources such as rapeseed and mustard seed, it is a common component of the human diet.[1][2] The structural characteristics of this compound, particularly its phenolic ring with methoxy (B1213986) and hydroxyl substitutions, make it a versatile molecule with significant potential for chemical modification and biological interaction.[3] Its known bioactivities, including antioxidant and UV-absorbing properties, have spurred investigations into its applications in the pharmaceutical, cosmetic, and food industries.[1][3] This guide will systematically explore the key biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Antioxidant Activity

The antioxidant properties of this compound are a cornerstone of its biological activity, contributing significantly to its other pharmacological effects. This activity is primarily attributed to its ability to scavenge free radicals and chelate metal ions.

Quantitative Data

The antioxidant capacity of this compound and its parent compound, sinapic acid, has been evaluated using various in vitro assays. The following table summarizes key quantitative findings.

| Assay | Compound | IC50 / Activity | Reference |

| DPPH Radical Scavenging | Sinapic Acid | 33.2% inhibition at 0.02 mM | [4] |

| DPPH Radical Scavenging | Sinapic Acid | 88.4% inhibition at 0.5 mM | [4] |

| Hydroxyl Radical Scavenging | Sinapic Acid | IC50 = 3.80 mM | [4] |

| Superoxide Radical Scavenging | Sinapic Acid | IC50 = 17.98 mM | |

| Lipid Peroxidation Inhibition | Sinapic Acid | More efficient than α-tocopherol and ferulic acid | [4] |

| Peroxyl Radical Scavenging | This compound | Comparable to Trolox |

Experimental Protocols

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.

-

Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).

-

Prepare various concentrations of this compound in a suitable solvent.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the this compound solutions to the wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentration.

This assay assesses the ability of a compound to scavenge hydroxyl radicals generated by the Fenton reaction.

-

Prepare the following solutions: phosphate (B84403) buffer (e.g., 50 mM, pH 7.4), FeCl2 (e.g., 10 mM), EDTA (e.g., 10 mM), 2-deoxyribose (e.g., 10 mM), and H2O2 (e.g., 10 mM).

-

In a reaction tube, mix the phosphate buffer, FeCl2, EDTA, and 2-deoxyribose.

-

Add different concentrations of this compound to the tubes.

-

Initiate the reaction by adding H2O2.

-

Incubate the mixture at 37°C for a specified time (e.g., 1 hour).

-

Stop the reaction by adding thiobarbituric acid (TBA) and trichloroacetic acid (TCA).

-

Heat the tubes in a boiling water bath for a specified time (e.g., 15 minutes) to develop a pink color.

-

Cool the tubes and measure the absorbance at 532 nm.

-

The scavenging activity is calculated based on the reduction in color formation in the presence of the sample.

Anti-inflammatory Activity

This compound and its parent compound, sinapic acid, have demonstrated significant anti-inflammatory effects by modulating key inflammatory pathways and mediators.

Quantitative Data

The anti-inflammatory potential has been quantified through various in vitro and in vivo studies.

| Assay/Target | Compound | IC50 / Effect | Reference |

| 5-Lipoxygenase (5-LOX) | Sinapic acid phenethyl ester | IC50 = 0.3 µM | [3] |

| Cyclooxygenase-2 (COX-2) | Sinapic Acid | Suppression of expression | |

| NF-κB Activation | Sinapic Acid | Inhibition of TNF-α-induced activation | [5] |

| IL-6 and IL-8 Expression | Sinapic Acid Derivatives | Significant decrease in expression | [6] |

Experimental Protocols

This assay is used to quantify the inhibition of NF-κB transcriptional activity.

-

Culture a suitable cell line (e.g., HEK293T or RAW 264.7) in appropriate media.

-

Co-transfect the cells with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase.

-

After transfection, seed the cells into a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

-

After stimulation, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.

-

The inhibitory effect of this compound is determined by the reduction in normalized luciferase activity compared to the stimulated control.[4][5][7]

Signaling Pathways

This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway.

References

- 1. The Effect of Photoisomerization on the Antioxidant Properties of Sinapic Acid and this compound in Different Solvents: A DFT/TD-DFT Study | MDPI [mdpi.com]

- 2. Lipoxygenase inhibitory synthetic derivatives of methyl gallate regulate gene expressions of COX-2 and cytokines to reduce animal model arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sinapic acid phenethyl ester as a potent selective 5-lipoxygenase inhibitor: Synthesis and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methyl Sinapate: A Comprehensive Technical Guide to a Natural UV Screening Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl sinapate, a derivative of the naturally occurring sinapic acid found in plants, has garnered significant attention for its potent ultraviolet (UV) radiation screening capabilities. Its inherent ability to absorb strongly in the UV-B and UV-A regions, coupled with an efficient photoprotective mechanism, positions it as a promising candidate for the development of next-generation, bio-based sun care products. This technical guide provides an in-depth analysis of this compound, detailing its UV absorption properties, photophysical dissipation pathways, antioxidant potential, and the experimental methodologies used for its evaluation. All quantitative data are summarized for clarity, and key processes are visualized through diagrams to facilitate a comprehensive understanding of its function and potential applications.

Introduction

The detrimental effects of excessive exposure to solar UV radiation, including photoaging and carcinogenesis, have underscored the need for effective photoprotective agents. While synthetic UV filters are widely used, concerns regarding their environmental impact and potential human health risks have fueled the search for safe and effective natural alternatives.[1][2] Sinapate esters, derivatives of sinapic acid, are a class of phenolic compounds that plants synthesize for protection against UV radiation.[3][4][5] this compound (MS), as the simplest sinapate ester, serves as a crucial model compound for understanding the photoprotective mechanisms of this family of molecules.[6][7] It exhibits strong absorption in the UV-B region and possesses a mechanism to harmlessly dissipate the absorbed energy, making it an excellent candidate for sunscreen formulations.[8][9]

UV Absorption and Photoprotective Mechanism

The primary function of a UV screening agent is to absorb harmful UV radiation before it can penetrate the skin. This compound demonstrates significant absorption in both the UVA (320–400 nm) and UVB (280–320 nm) regions.[1][10]

UV Absorption Properties

The UV absorption profile of this compound is influenced by its isomeric form (trans vs. cis) and the solvent environment. The trans-isomer is typically more stable and exhibits stronger absorption.[10] Upon exposure to UV radiation, a photostationary state is reached involving both trans- and cis-isomers.

| Compound | Solvent | λmax (nm) | Oscillator Strength (f) | Reference |

| trans-Methyl Sinapate | Ethyl Acetate | 325.52 | 0.6883 | [10] |

| cis-Methyl Sinapate | Ethyl Acetate | 328.14 | 0.4336 | [10] |

| trans-Sinapic Acid | Ethyl Acetate | 323.45 | 0.6059 | [10] |

| cis-Sinapic Acid | Ethyl Acetate | 331.02 | 0.4490 | [10] |

Table 1: UV Absorption Characteristics of this compound and Sinapic Acid Isomers.

Mechanism of Photoprotection

The photoprotective efficacy of this compound is not solely due to its ability to absorb UV photons but also relies on its capacity to dissipate the absorbed energy efficiently and safely. The primary mechanism is a multi-step process involving trans-cis photoisomerization.[3][4]

-

Photoexcitation: Upon absorbing a UV photon, the stable trans-methyl sinapate molecule is promoted to an electronically excited state (S₁ ππ*).[3]

-

Isomerization: In the excited state, the molecule undergoes a rapid, barrierless rotation around the aliphatic C=C bond, leading to a change in conformation from trans to cis.[4]

-

Non-Radiative Decay: This isomerization process facilitates internal conversion through a conical intersection, which is a point where the potential energy surfaces of the excited state and the ground state cross. This allows for an extremely fast and efficient non-radiative decay back to the electronic ground state (S₀).[10][11]

-

Energy Dissipation: The excess energy is released as harmless heat into the surroundings.[12]

-

Ground State Recovery: In the ground state, the molecule can either exist as the less stable cis-isomer or relax back to the original, more stable trans-isomer, ready to absorb another photon.[3]

This rapid and efficient cycle of absorption and harmless energy dissipation prevents the molecule from engaging in detrimental photochemical reactions that could produce harmful reactive species.[12][13]

References

- 1. mdpi.com [mdpi.com]

- 2. Sinapic Acid Esters: Octinoxate Substitutes Combining Suitable UV Protection and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Elucidating the photoprotective properties of natural UV screening agents: ZEKE–PFI spectroscopy of this compound - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP05958K [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Study gets to the roots of plants' natural sunscreen - Purdue University [purdue.edu]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Characterization of Solar Radiation-Induced Degradation Products of the Plant Sunscreen Sinapoyl Malate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

Synonyms and alternative names for Methyl sinapate

An In-depth Technical Guide to Methyl Sinapate: Properties, Synthesis, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a naturally occurring hydroxycinnamic acid ester. It covers its chemical identity, physicochemical properties, synthesis and purification methods, and key biological activities. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

This compound is known by several names in scientific literature and chemical databases. Establishing a clear identity is the first step in any rigorous scientific investigation.

-

Systematic IUPAC Name: methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate[1]

-

Common Chemical Names:

-

Abbreviation: MSA[3]

-

Other Names: Antithiamine factor[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is crucial for its identification, characterization, and handling.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₂H₁₄O₅ | [1][2] |

| Molecular Weight | 238.24 g/mol | [1] |

| Appearance | Powder | [4][5] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [4] |

| In DMSO: 100 mg/mL (419.74 mM) with sonication. | [3] | |

| In 10% DMSO + 90% Corn Oil: ≥ 2.5 mg/mL. | [3] | |

| Storage | Powder: -20°C for up to 3 years. | [6] |

| In Solvent: -80°C for up to 1 year. | [6] | |

| Purity | Commercially available with >98% purity. | [4] |

Table 2: Spectroscopic Data for this compound

| Data Type | Key Features | References |

| UV-Vis | Absorbs strongly in the UV-B (280–315 nm) and UVA (315–400 nm) regions, making it a natural UV screening agent. | [7][8] |

| ¹H NMR | Spectral data is available from commercial suppliers and in chemical databases. As a reference, the related Sinapic Acid (in DMSO-d6, 400 MHz) shows characteristic peaks for aromatic protons, vinyl protons, and methoxy (B1213986) groups. | [9][10] |

| ¹³C NMR | Data available in spectral databases such as PubChem. | [1] |

| Mass Spec. | Data available in spectral databases such as PubChem. | [1] |

Synthesis and Purification Protocols

This compound can be synthesized chemically or extracted and purified from natural sources, particularly from the seeds of plants in the Brassicaceae family.

Chemical Synthesis

A common and efficient method for the chemical synthesis of this compound is the Knoevenagel-Doebner condensation .[11]

Experimental Protocol: Knoevenagel-Doebner Condensation

-

Reaction Setup: In a round-bottom flask, dissolve syringaldehyde (B56468) (3,5-dimethoxy-4-hydroxybenzaldehyde) and a methyl malonate derivative (e.g., monomethyl malonate) in a suitable solvent such as pyridine.

-

Catalyst Addition: Add a catalytic amount of a base, such as piperidine.

-

Reaction Conditions: Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and acidify it with a dilute acid (e.g., 10% HCl) to precipitate the product.

-

Purification: Collect the crude product by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.[11]

An alternative approach involves a Wittig-type reaction , which provides another reliable route to the α,β-unsaturated ester structure of this compound.[11]

References

- 1. Antithiamine factor | C12H14O5 | CID 5321318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sinapic acid methyl ester [webbook.nist.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | CAS:20733-94-2 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. biocrick.com [biocrick.com]

- 6. This compound | TargetMol [targetmol.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0032616) [hmdb.ca]

- 11. nbinno.com [nbinno.com]

CAS number for Methyl (E)-sinapate

An In-depth Technical Guide to Methyl (E)-sinapate

Abstract

Methyl (E)-sinapate, a derivative of sinapic acid, is a naturally occurring phenylpropanoid found in various plant species, particularly within the Brassicaceae family.[1][2] As a secondary metabolite, it plays a significant role in plant defense mechanisms, including offering protection against UV-B radiation.[1][3] This compound has garnered considerable interest from the scientific community due to its diverse biological activities, which include antioxidant, antimicrobial, and anti-inflammatory properties.[2][4] Its structural features make it a valuable molecule for chemical synthesis and a precursor for developing novel compounds for pharmaceutical and cosmetic applications.[5] This technical guide provides a comprehensive overview of Methyl (E)-sinapate, covering its chemical properties, synthesis, biological activities, and its role in cellular signaling pathways, with detailed experimental protocols for researchers.

Chemical and Physical Properties

Methyl (E)-sinapate, also known as methyl (2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate, is characterized by the following properties.[6][7] The primary CAS number for this compound is 20733-94-2 , with 42041-51-0 also listed as an identifier.[7][8]

| Property | Value | Source |

| CAS Number | 20733-94-2 | [3][5][7][8][9] |

| Alternate CAS | 42041-51-0 | [6][7] |

| Molecular Formula | C₁₂H₁₄O₅ | [3][6][7] |

| Molecular Weight | 238.24 g/mol | [3][7][10] |

| IUPAC Name | methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate | [7] |

| Appearance | Powder | [10] |

| Purity | ≥98.0% | [3][10] |

| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate | [9][10] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [3][8] |

| XLogP3-AA | 1.8 | [7] |

| Hydrogen Bond Donor Count | 1 | [7] |

| Hydrogen Bond Acceptor Count | 5 | [7] |

| Rotatable Bond Count | 5 | [7] |

Synthesis and Biosynthesis

Chemical Synthesis

A prevalent method for the chemical synthesis of Methyl (E)-sinapate is the Knoevenagel-Doebner condensation.[5] This reaction involves the condensation of syringaldehyde (B56468) (3,5-dimethoxy-4-hydroxybenzaldehyde) with a methyl malonate derivative.[5] Greener synthetic approaches have been developed, utilizing catalysts like L-proline in ethanol (B145695) to reduce the use of hazardous bases and improve yields.[1]

References

- 1. Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities [frontiersin.org]

- 3. abmole.com [abmole.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. calpaclab.com [calpaclab.com]

- 7. Antithiamine factor | C12H14O5 | CID 5321318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Methyl sinapate | TargetMol [targetmol.com]

- 9. This compound | CAS:20733-94-2 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 10. This compound | CAS:20733-94-2 | Manufacturer ChemFaces [chemfaces.com]

Methyl Sinapate: A Hydroxycinnamic Acid Derivative with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Tenets: Is Methyl Sinapate a Hydroxycinnamic Acid?

Yes, this compound is unequivocally classified as a hydroxycinnamic acid. It is the methyl ester of sinapic acid, a naturally occurring phenolic compound synthesized through the phenylpropanoid pathway in a variety of plants.[1][2] Hydroxycinnamic acids are characterized by a C6-C3 carbon skeleton, consisting of a benzene (B151609) ring with a three-carbon chain, and this compound fits this structural definition. Its chemical name is methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)acrylate.

This guide provides a comprehensive overview of this compound, including its chemical properties, biological activities with available quantitative data, detailed experimental protocols for its study, and its interaction with key cellular signaling pathways.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄O₅ | |

| Molecular Weight | 238.24 g/mol | |

| CAS Number | 20733-94-2 | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 118-121 °C | |

| Solubility | Soluble in methanol (B129727), ethanol (B145695), DMSO |

Biological Activities and Quantitative Data

This compound, like other hydroxycinnamic acids, exhibits a range of biological activities. While research specifically on this compound is ongoing, data from closely related compounds like sinapic acid and sinapaldehyde (B192390) provide strong indications of its potential.

Antioxidant Activity

Hydroxycinnamic acids are potent antioxidants due to their ability to donate a hydrogen atom from their phenolic hydroxyl group to scavenge free radicals. The antioxidant capacity of this compound is expected to be comparable to that of sinapic acid.

| Compound | Assay | IC₅₀ Value | Reference |

| Sinapic Acid | DPPH Radical Scavenging | ~30-100 µg/mL (concentration dependent) | [3] |

| Sinapaldehyde | DPPH Radical Scavenging | Not explicitly an IC50, but significant activity reported | [2] |

Anti-inflammatory Activity

This compound is anticipated to possess anti-inflammatory properties by inhibiting key inflammatory mediators. Studies on sinapaldehyde, a structurally similar compound, have demonstrated significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

| Compound | Cell Line | Parameter Measured | IC₅₀ Value | Reference |

| Sinapaldehyde | RAW 264.7 | NO Production | 47.8 µM | [4] |

| Rosmarinic Acid Methyl Ester | RAW 264.7 | NO Production | 14.25 µM | [5] |

Cytotoxic Activity

This compound has been investigated for its potential as an anticancer agent. The IC₅₀ values against various cancer cell lines have been reported, indicating its dose-dependent cytotoxic effects.

| Cell Line | Cancer Type | IC₅₀ Value (µg/mL) | IC₅₀ Value (µM) | Reference |

| Various Cancer Cell Lines | Not specified in abstract | 42.47 | 178.27 | [6] |

UV-Absorbing Properties

This compound is a known natural UV screening agent, absorbing strongly in the UV-B region of the electromagnetic spectrum. This property makes it a compound of interest for applications in sunscreens and photoprotective formulations.

| Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |

| Methanol | 303 | Not explicitly stated for this compound, but sinapic acid has a high ε | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Synthesis of this compound

A common method for the synthesis of this compound is the Knoevenagel-Doebner condensation.

Materials:

-

Syringaldehyde (B56468) (3,5-dimethoxy-4-hydroxybenzaldehyde)

-

Methyl malonate

-

Pyridine

-

Anhydrous magnesium sulfate

-

Dichloromethane

-

Methanol

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve syringaldehyde and methyl malonate in pyridine.

-

Add a catalytic amount of piperidine to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the mixture with dilute hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry.

-

Recrystallize the crude product from methanol to obtain pure this compound.

-

Alternatively, the crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane (B92381):ethyl acetate).

Extraction of this compound from Plant Material

This compound can be extracted from various plant sources, particularly from the seeds of Brassicaceae family members.

Materials:

-

Dried and powdered plant material (e.g., rapeseed meal)

-

Methanol or ethanol (70%)

-

Soxhlet apparatus or ultrasonicator

-

Rotary evaporator

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Extraction:

-

Soxhlet Extraction: Place the powdered plant material in a thimble and extract with methanol or 70% ethanol for 6-8 hours.

-

Ultrasonic Extraction: Suspend the powdered plant material in the solvent and sonicate for 30-60 minutes.

-

-

Concentration: Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Purification:

-

Perform column chromatography on silica gel.

-

Elute the column with a gradient of hexane and ethyl acetate (B1210297) to separate the different components.

-

Collect the fractions containing this compound, identified by TLC analysis against a standard.

-

Combine the pure fractions and evaporate the solvent to obtain purified this compound.

-

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of this compound and ascorbic acid in methanol.

-

In a 96-well plate, add a specific volume of each sample dilution (e.g., 100 µL).

-

Add an equal volume of the DPPH solution to each well (e.g., 100 µL).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the sample concentration.

MTT Assay (Cytotoxicity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

This compound

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

-

After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

The IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) can be determined from the dose-response curve.

Measurement of UV Absorbance

Materials:

-

This compound

-

Ethanol (spectrophotometric grade)

-

Quartz cuvettes

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in ethanol of a known concentration.

-

Prepare a series of dilutions from the stock solution.

-

Use ethanol as the blank to zero the spectrophotometer.

-

Measure the absorbance of each dilution at a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum.

-

Identify the wavelength of maximum absorbance (λmax).

-

The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (usually 1 cm).

Signaling Pathway Interactions

While direct evidence for this compound is still emerging, the involvement of hydroxycinnamic acids in key signaling pathways provides a strong basis for its potential mechanisms of action.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a crucial signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis. Hydroxycinnamic acids have been shown to modulate this pathway, often leading to anti-inflammatory and anti-cancer effects.

Figure 1. Proposed inhibitory effect of this compound on the MAPK signaling pathway.

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway

The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Many phenolic compounds, including hydroxycinnamic acids, are known to activate this pathway, leading to the expression of antioxidant and detoxification enzymes.

Figure 2. Proposed activation of the Nrf2 pathway by this compound.

Conclusion

This compound, as a derivative of the well-studied hydroxycinnamic acid, sinapic acid, holds considerable promise for applications in the pharmaceutical and cosmetic industries. Its established UV-absorbing properties, coupled with strong evidence for antioxidant, anti-inflammatory, and cytotoxic activities, make it a compelling candidate for further research and development. The experimental protocols and pathway analyses provided in this guide offer a solid foundation for scientists and researchers to explore the full therapeutic potential of this versatile natural compound. Further investigations focusing on direct quantitative analysis of this compound's biological activities and its precise molecular targets will be crucial in translating its potential into tangible health benefits.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dpph assay ic50: Topics by Science.gov [science.gov]

- 4. researchgate.net [researchgate.net]

- 5. Rosmarinic Acid Methyl Ester Inhibits LPS-Induced NO Production via Suppression of MyD88- Dependent and -Independent Pathways and Induction of HO-1 in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Measurement of Impurities in Ethanol Using UV-Vis Spectrophotometer : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

In-Depth Technical Guide to the Discovery and Isolation of Methyl Sinapate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl sinapate, a naturally occurring hydroxycinnamic acid derivative, has garnered significant attention within the scientific community for its potent ultraviolet (UV) screening properties and diverse biological activities. As a secondary metabolite predominantly found in plants of the Brassicaceae family, it plays a crucial role in protecting plants from harmful UV-B radiation. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the biosynthetic pathway, outlines step-by-step experimental protocols for its extraction and purification, and presents its key analytical and spectroscopic data. Furthermore, this document elucidates the signaling pathways associated with its function as a UV-B protectant, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound (methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)acrylate) is a phenylpropanoid metabolite found in various plant species, with notable concentrations in the seeds of rapeseed (Brassica napus) and mustard (Brassica juncea).[1][2] Its chemical structure, characterized by a substituted aromatic ring and an ester moiety, makes it a versatile molecule with significant antioxidant and UV-absorbing properties.[3] The growing interest in natural photoprotective agents has positioned this compound as a promising candidate for applications in the pharmaceutical and cosmetic industries. This guide serves as a technical resource for professionals engaged in the study and utilization of this valuable natural compound.

Biosynthesis of this compound

This compound is synthesized in plants via the phenylpropanoid pathway, a complex network of biochemical reactions that produces a wide array of phenolic compounds. The biosynthesis originates from the amino acid phenylalanine.

The key steps leading to the formation of sinapate, the precursor to this compound, are as follows:

-

Phenylalanine to Cinnamic Acid: The pathway is initiated by the deamination of phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to form cinnamic acid.

-

Hydroxylation and Methylation: Cinnamic acid undergoes a series of hydroxylation and methylation reactions to form p-coumaric acid, caffeic acid, ferulic acid, 5-hydroxyferulic acid, and finally sinapic acid. A key enzyme in this latter stage is Ferulic Acid 5-Hydroxylase (F5H).[4]

-

Formation of Sinapoyl Esters: Sinapic acid is then activated by conversion to sinapoyl-CoA. While the direct enzymatic esterification of sinapic acid to this compound in plants is not as extensively documented as other sinapate esters, it is understood that sinapic acid serves as the immediate precursor. The formation of other sinapate esters, such as sinapoylglucose and sinapine (B1681761), is well-characterized and involves UDP-glucose dependent glucosyltransferases and sinapine synthase, respectively.[5]

The biosynthesis of sinapate esters is a crucial component of the plant's defense mechanism against UV-B radiation.

Logical Relationship of the Phenylpropanoid Pathway

Isolation and Purification of this compound

The primary source for the isolation of this compound is rapeseed meal, a byproduct of the vegetable oil industry.[2] The following sections provide detailed experimental protocols for its extraction and purification.

Experimental Protocols

3.1.1. Extraction from Rapeseed Meal

This protocol describes a standard solid-liquid extraction method to obtain a crude extract containing this compound and other sinapate derivatives.

-

Materials and Reagents:

-

Rapeseed meal

-

Methanol (B129727) or Ethanol (B145695) (70% aqueous solution)

-

n-Hexane (for defatting)

-

Soxhlet apparatus

-

Rotary evaporator

-

Centrifuge

-

Filter paper

-

-

Procedure:

-

Defatting: To improve extraction efficiency, the rapeseed meal is first defatted. Place approximately 100 g of rapeseed meal in a Soxhlet thimble and extract with n-hexane for 6-8 hours. Air-dry the defatted meal to remove residual solvent.

-

Extraction: Mix the defatted rapeseed meal with a 70% aqueous methanol or ethanol solution at a solid-to-liquid ratio of 1:10 (w/v).

-

Incubation: Stir the mixture at a controlled temperature. Optimal conditions have been reported at 55°C or 75°C.[6] Maintain stirring for at least 2 hours.

-

Separation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.

-

Filtration: Decant the supernatant and filter it through Whatman No. 1 filter paper to remove any remaining fine particles.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

-

3.1.2. Purification by Silica (B1680970) Gel Column Chromatography

The crude extract is a complex mixture of compounds. Column chromatography is a standard and effective method for the purification of this compound.

-

Materials and Reagents:

-

Crude extract from rapeseed meal

-

Silica gel (60-120 mesh)

-

Glass chromatography column

-

Mobile phase: A gradient of n-hexane and ethyl acetate

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp (254 nm)

-

-

Procedure:

-

Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform packing without air bubbles.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 95:5 n-hexane:ethyl acetate) and carefully load it onto the top of the silica gel column.

-

Elution: Begin elution with a low polarity mobile phase (e.g., 95:5 n-hexane:ethyl acetate). Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

-

Fraction Collection: Collect fractions of the eluate in separate test tubes.

-

Monitoring: Monitor the separation process by spotting the collected fractions on TLC plates. Develop the TLC plates in a suitable solvent system (e.g., 8:2 n-hexane:ethyl acetate) and visualize the spots under a UV lamp.

-

Pooling and Concentration: Combine the fractions containing pure this compound (identified by TLC comparison with a standard, if available) and concentrate them using a rotary evaporator to yield the purified compound.

-

Experimental Workflow

References

- 1. rsc.org [rsc.org]

- 2. orgsyn.org [orgsyn.org]

- 3. NP-MRD: 1H NMR Spectrum (1D, 100 MHz, CDCl3, simulated) (NP0030425) [np-mrd.org]

- 4. chemlab.truman.edu [chemlab.truman.edu]

- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029573) [hmdb.ca]

- 6. go.drugbank.com [go.drugbank.com]

The Antioxidant Potential of Sinapic Acid Derivatives: A Technical Guide for Researchers

For: Researchers, scientists, and drug development professionals.

Abstract

Sinapic acid, a hydroxycinnamic acid found abundantly in various plant sources, and its synthetic and natural derivatives have garnered significant attention for their potent antioxidant properties. These compounds play a crucial role in mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. This technical guide provides an in-depth analysis of the antioxidant activities of sinapic acid and its derivatives, detailing the underlying molecular mechanisms, structure-activity relationships, and comprehensive experimental protocols for their evaluation. Quantitative data from various antioxidant assays are systematically presented in tabular format to facilitate comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz to provide a clear conceptual framework for researchers in the fields of pharmacology, medicinal chemistry, and drug development.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in a wide array of pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer. Sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid) and its derivatives have emerged as promising therapeutic agents due to their ability to scavenge free radicals, chelate pro-oxidant metal ions, and modulate endogenous antioxidant defense systems. This guide aims to be a comprehensive resource for professionals investigating the antioxidant properties of these valuable compounds.

Quantitative Antioxidant Activity of Sinapic Acid and Its Derivatives

The antioxidant efficacy of sinapic acid and its derivatives has been quantified using a variety of in vitro assays. The following tables summarize the key findings from multiple studies, providing a comparative overview of their potency.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

| Compound | Concentration | % Inhibition | IC50 (µM) | Reference |

| Sinapic Acid | 0.02 mM | 33.2% | - | [1] |

| Sinapic Acid | 0.5 mM | 88.4% | - | [1] |

| Sinapic Acid | 0.3 mM | 50% | - | [1] |

| Sinapic Acid | 1 mg/mL | 90.8% | - | [1] |

| 4-Vinylsyringol | 1 mg/mL | 78.7% | - | [1] |

| Ethyl Sinapate | - | - | 51.9 ± 6.3 | [2] |

| Sinapic Acid | - | - | 32.2 ± 6.2 | [2] |

| Sinapine | - | - | 165.7 ± 0.9 | [3] |

Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity

| Compound | Concentration | % Inhibition | Reference |

| Sinapic Acid | 50 µM | 86.5% | [4][5] |

Table 3: Superoxide (B77818) Anion (O₂•⁻) Scavenging Activity

| Compound | IC50 | System | Reference |

| Sinapic Acid | 17.98 mM | - | [1] |

| Trolox | 7.24 mM | - | [1] |

| Sinapic Acid | 70.7 µM | Enzymatic | [1] |

| Sinapic Acid | 979.2 µM | Non-enzymatic | [1] |

| Sinapic Acid | 90 mM | - | [1] |

| 6-O-Sinapoyl Sucrose | 65 mM | - | [1] |

Table 4: Inhibition of Low-Density Lipoprotein (LDL) Oxidation

| Compound | Concentration | % Inhibition | Reference |

| Sinapic Acid | 10 µM | 28% | [1] |

| 4-Vinylsyringol | 10 µM | 7.5% | [1] |

Experimental Protocols

Detailed and standardized methodologies are critical for the accurate assessment and comparison of antioxidant activities. This section outlines the protocols for the most commonly employed assays.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

-

Test compound solutions at various concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in methanol.

-

Add 100 µL of each dilution to the wells of a 96-well plate.

-

Add 100 µL of the DPPH solution to each well.

-

A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

-

A blank well should contain 200 µL of methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

-

The IC50 value (the concentration of the test compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentrations of the test compound.

ABTS Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

Materials:

-

ABTS solution (7 mM in water)

-

Potassium persulfate solution (2.45 mM in water)

-

Ethanol (B145695) or phosphate-buffered saline (PBS)

-

Test compound solutions at various concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare the ABTS•+ stock solution by mixing equal volumes of the ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare serial dilutions of the test compound.

-

Add 10 µL of each dilution to the wells of a 96-well plate.

-

Add 190 µL of the diluted ABTS•+ solution to each well.

-

Incubate the plate in the dark at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of scavenging activity as described for the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Materials:

-

Acetate (B1210297) buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM in water)

-

Test compound solutions at various concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare the FRAP reagent by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.

-

Prepare serial dilutions of the test compound.

-

Add 20 µL of each dilution to the wells of a 96-well plate.

-

Add 180 µL of the FRAP reagent to each well.

-

Incubate the plate at 37°C for 4 minutes.

-

Measure the absorbance at 593 nm.

-

A standard curve is prepared using a known antioxidant, such as Trolox, and the results are expressed as Trolox equivalents.

Superoxide Anion (O₂•⁻) Scavenging Assay

This assay measures the scavenging of superoxide radicals, which can be generated enzymatically or non-enzymatically. A common non-enzymatic method utilizes the phenazine (B1670421) methosulfate-NADH system.

Materials:

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

NADH (Nicotinamide adenine (B156593) dinucleotide, reduced form) solution

-

NBT (Nitroblue tetrazolium) solution

-

PMS (Phenazine methosulfate) solution

-

Test compound solutions at various concentrations

Procedure:

-

Prepare solutions of NADH, NBT, and the test compound in phosphate buffer.

-

In a reaction tube, mix the test compound solution, NADH solution, and NBT solution.

-

Initiate the reaction by adding the PMS solution.

-

Incubate at room temperature for a specific time (e.g., 5 minutes).

-

Measure the absorbance at 560 nm. The decrease in absorbance in the presence of the test compound indicates superoxide scavenging activity.

-

The percentage of inhibition is calculated by comparing the absorbance with and without the test compound.

Signaling Pathways and Mechanisms of Action

The antioxidant effects of sinapic acid and its derivatives are not limited to direct radical scavenging. They also exert their protective effects by modulating intracellular signaling pathways, particularly the Keap1-Nrf2 pathway, a master regulator of the cellular antioxidant response.

The Keap1-Nrf2 Signaling Pathway

Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation.[6] In the presence of oxidative stress or electrophilic compounds like sinapic acid derivatives, Keap1 undergoes a conformational change, leading to the release of Nrf2.[6] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression.[6] These genes encode for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).

Caption: Activation of the Keap1-Nrf2 signaling pathway by sinapic acid derivatives.

Structure-Activity Relationship (SAR)

The antioxidant activity of sinapic acid derivatives is intrinsically linked to their chemical structure. Key structural features that influence their efficacy include the number and position of hydroxyl and methoxy (B1213986) groups on the phenyl ring, as well as modifications to the carboxylic acid side chain.

-

Phenolic Hydroxyl Group: The hydroxyl group at the C4 position is crucial for the radical scavenging activity, as it can donate a hydrogen atom to neutralize free radicals.

-

Methoxy Groups: The two methoxy groups at the C3 and C5 positions enhance the electron-donating capacity of the phenyl ring, which stabilizes the resulting phenoxyl radical and increases antioxidant activity.

-

Carboxylic Acid Side Chain: Esterification of the carboxylic acid group can modulate the lipophilicity of the molecule, which can influence its ability to interact with and protect lipid membranes from peroxidation. While esterification may slightly decrease the intrinsic radical scavenging activity in some assays, it can improve the overall antioxidant effect in lipophilic environments.[2][7]

Caption: Structure-activity relationship of sinapic acid derivatives.

Experimental Workflow for Antioxidant Evaluation

A systematic workflow is essential for the comprehensive evaluation of the antioxidant potential of novel sinapic acid derivatives. The following diagram illustrates a typical experimental pipeline, from initial in vitro screening to more complex cellular and in vivo models.

Caption: Experimental workflow for antioxidant evaluation of sinapic acid derivatives.

Conclusion

Sinapic acid and its derivatives represent a promising class of antioxidant compounds with significant potential for the development of novel therapeutics for oxidative stress-related diseases. This technical guide has provided a comprehensive overview of their antioxidant properties, including quantitative data, detailed experimental protocols, and insights into their mechanisms of action. The structure-activity relationships discussed herein offer a rational basis for the design of new derivatives with enhanced efficacy. The provided visualizations of key pathways and workflows are intended to serve as valuable tools for researchers navigating this exciting area of drug discovery. Further investigation into the in vivo efficacy, bioavailability, and safety of these compounds is warranted to translate their therapeutic potential into clinical applications.

References

- 1. Antioxidant properties of hydroxycinnamic acids: a review of structure- activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. acmeresearchlabs.in [acmeresearchlabs.in]

- 4. Recent Advances of Natural Polyphenols Activators for Keap1‐Nrf2 Signaling Pathway: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. 2.6. In Vitro Antioxidant Assay (ABTS Radical Scavenging Method) [bio-protocol.org]

- 6. Hydroxycinnamic Acid Antioxidants: An Electrochemical Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

A Technical Guide to the Spectroscopic Data of Methyl Sinapate

Introduction

Methyl sinapate is a naturally occurring hydroxycinnamic acid ester, found in a variety of plants. It is recognized for its antioxidant and UV-screening properties, making it a compound of interest for researchers in fields such as natural product chemistry, pharmacology, and cosmetics science. This guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to aid in its identification and characterization.

Spectroscopic Data

The spectroscopic data for this compound is summarized in the following tables. This information is crucial for the structural elucidation and verification of the compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.62 | d | 15.9 | H-7 |

| 6.75 | s | H-2', H-6' | |

| 6.29 | d | 15.9 | H-8 |

| 5.86 | s | 4'-OH | |

| 3.93 | s | 3'-OCH₃, 5'-OCH₃ | |

| 3.79 | s | 1-OCH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| 167.5 | C-9 |

| 147.0 | C-3', C-5' |

| 145.4 | C-7 |

| 137.9 | C-4' |

| 126.1 | C-1' |

| 115.4 | C-8 |

| 105.4 | C-2', C-6' |

| 56.4 | 3'-OCH₃, 5'-OCH₃ |

| 51.7 | 1-OCH₃ |

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Description of Vibration |

| 3528 | O-H stretching |

| 3004 | C-H aromatic stretching |

| 2949 | C-H aliphatic stretching |

| 1709 | C=O ester stretching |

| 1634 | C=C stretching |

| 1602, 1515 | Aromatic ring C=C stretching |

| 1427 | C-H bending |

| 1334 | C-O stretching |

| 1111 | O-CH₃ stretching |

| 980 | =C-H out-of-plane bending (trans) |

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 238 | 100 | [M]⁺ |

| 207 | 75 | [M - OCH₃]⁺ |

| 192 | 20 | [M - OCH₃ - CH₃]⁺ |

| 179 | 15 | [M - COOCH₃]⁺ |

| 148 | 10 | [M - COOCH₃ - OCH₃]⁺ |

| 121 | 8 | [C₇H₅O₂]⁺ |

| 77 | 5 | [C₆H₅]⁺ |

Experimental Protocols

The following protocols provide a general methodology for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Materials and Equipment:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃ containing 0.03% TMS in a clean, dry NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Typical parameters include a spectral width of 12-16 ppm, a pulse width of 90°, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Typical parameters include a spectral width of 200-220 ppm, a pulse width of 90°, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Reference the spectra to the TMS signal at 0.00 ppm for both ¹H and ¹³C.

-

Integrate the peaks in the ¹H spectrum and identify the chemical shifts, multiplicities, and coupling constants.

-

Identify the chemical shifts of the peaks in the ¹³C spectrum.

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Materials and Equipment:

-

This compound sample

-

Potassium bromide (KBr), spectroscopy grade

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous mixture is obtained.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands in the spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials and Equipment:

-

This compound sample

-

Methanol or other suitable solvent, HPLC grade

-

Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent like methanol.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration compound.

-

Set the parameters for the ion source (e.g., for ESI: capillary voltage, cone voltage, desolvation gas flow, and temperature; for EI: ionization energy).

-

Set the mass analyzer to scan over an appropriate m/z range (e.g., 50-500 amu).

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., LC-MS or GC-MS).

-

Acquire the mass spectrum.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺ or [M+H]⁺, etc.).

-

Identify the major fragment ions and propose their structures based on the mass differences from the molecular ion and other fragments.

-

Determine the relative intensities of the observed peaks.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

In Vitro Cytotoxic Activity of Methyl Sinapate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction